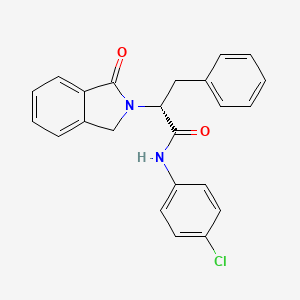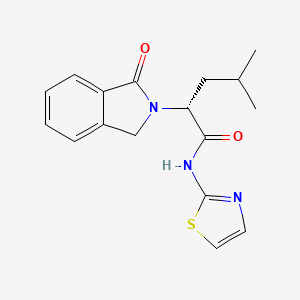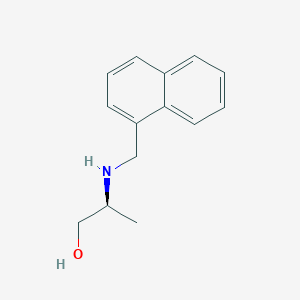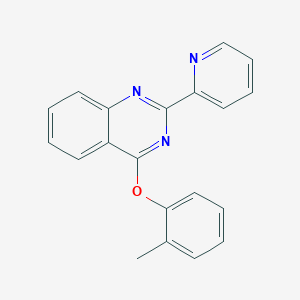![molecular formula C12H15N3O2 B7645231 N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)
N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of indazole carboxamides and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. It also modulates the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. It also has anxiolytic and anti-depressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, it has been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide in lab experiments is its high selectivity and potency. It has been shown to have minimal side effects and can be easily synthesized in the lab. However, one of the major limitations of using this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also be further studied for its anti-inflammatory and anti-nociceptive properties. Additionally, the development of more soluble derivatives of this compound can lead to its widespread use in various research studies.
Conclusion:
This compound is a novel compound that has shown significant potential in various research studies. Its anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various diseases. Although there are some limitations to its use in lab experiments, its high selectivity and potency make it an attractive compound for further research. With the development of more soluble derivatives, this compound has the potential to revolutionize the field of scientific research.
Synthesis Methods
The synthesis of N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide involves the reaction of 5-chloro-1H-indazole with (R)-2-amino-1-butanol in the presence of a suitable base. The reaction is carried out under specific temperature and pressure conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Scientific Research Applications
N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide has shown significant potential in various research studies. This compound has been extensively studied for its anti-inflammatory, analgesic, and anti-nociceptive properties. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-10(7-16)14-12(17)8-3-4-11-9(5-8)6-13-15-11/h3-6,10,16H,2,7H2,1H3,(H,13,15)(H,14,17)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLXXKPKJXXFC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC(=O)C1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)


![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)